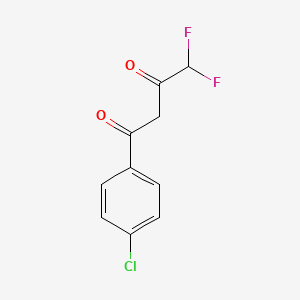

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione

説明

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione, also known as Clodione, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. Clodione is a white crystalline powder that is soluble in organic solvents and has a melting point of 77-78°C. This compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.

科学的研究の応用

Antitumor Activity

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione and its analogues have been evaluated for antitumor activity. A specific compound, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione, demonstrated significant and broad-spectrum antitumor activity, showing potential against melanoma, colon, non-small lung, and breast cancer cell lines. This compound's activity was compared with known drugs like 5-FU, erlotinib, and gefitinib. Molecular docking studies indicated a similar binding mode to vemurafenib (PLX4032) and erlotinib, highlighting its therapeutic potential (Al-Suwaidan et al., 2015).

Synthesis of Antibacterial Agents

1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, synthesized through a simple method, showed promising antibacterial efficacy against both gram-negative and gram-positive bacteria. This showcases the compound's potential in the development of new antibacterial agents (Sheikh et al., 2009).

Applications in Dye-Sensitized Solar Cells

Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, incorporating 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, have been synthesized and characterized for use in dye-sensitized solar cells. These complexes exhibit intense visible light absorption and improved red-light absorptivity, demonstrating their utility in solar energy conversion (Islam et al., 2006).

Formation of 1,2-Dioxanes

The compound has been used in reactions leading to the formation of 1,2-dioxanes, indicating its reactivity and potential application in organic synthesis and chemical transformations (Nishino et al., 1991).

Synthesis of Halogenated Enolates

Halogenated enolates have been synthesized using aromatic trifluoroacetylated ketones, including 1-aryl 2-chloro-2,4,4,4-tetrafluorobutan-1,3-dione hydrates. These hydrates have been applied to synthesize ketones and alkenes with bromochlorofluoromethyl groups, showing the compound's versatility in organic synthesis (Balaraman et al., 2016).

特性

IUPAC Name |

1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMGOZSUUFWNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)

![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)

![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)